N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18N2O4S2 and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications
Thiazole Derivatives and CNS Activity
Thiazole derivatives, which share structural similarities with N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, are widely recognized in medicinal and pharmaceutical chemistry for their diverse pharmacophoric properties. Recent research has particularly focused on thiazole derivatives for developing novel CNS (central nervous system) active agents. Thiazoles have been utilized in generating a variety of therapeutic agents targeting various CNS disorders due to their promising scaffolds. The structural versatility of thiazole-containing heterocycles makes them potent candidates for overcoming several CNS disorders. Ongoing research aims to explore the efficacy of these derivatives further to produce and develop potent thiazole-based CNS drugs (Agarwal et al., 2017).
Synthetic Importance in Heterocyclic Chemistry
The chemical structure of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide suggests its potential utility in heterocyclic synthesis. Similar compounds like 2-cyano-N-(2-hydroxyethyl) acetamide have been systematically reviewed for their method of preparation and chemical reactivity. These compounds are critical intermediates for synthesizing a variety of novel heterocyclic systems, indicating the significance of this compound class in synthetic chemistry (Gouda et al., 2015).
Potential in Modulating Neurotransmitter Systems
Although not directly related to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, the study of similar compounds provides insight into potential neurological applications. For instance, Ketamine, which influences various neurotransmitter systems including NMDA, AMPA, and GABA receptors, has been extensively studied. Its diverse effects on these systems may offer insight into the neurological modulation potential of related compounds, suggesting a potential research direction for the subject compound in the context of neurology and psychiatry (Hocking & Cousins, 2003).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-30(27,28)16-9-6-14(7-10-16)12-21(26)23-15-8-11-19(25)17(13-15)22-24-18-4-2-3-5-20(18)29-22/h2-11,13,25H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHLDDPRMWEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.